

The Pharmacokinetics and Metabolism of Cefotaxime: An In-depth Technical Guide

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Compound of Interest

Compound Name:	Cetoxime
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Introduction

Cefotaxime, a third-generation cephalosporin antibiotic, is a cornerstone in the treatment of a wide array of bacterial infections. Its broad spectrum of activity against Gram-positive and Gram-negative bacteria, coupled with its resistance to many β -lactamases, has solidified its clinical importance. A thorough understanding of its pharmacokinetics (PK) and metabolism is paramount for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing the risk of adverse effects and the development of resistance. This technical guide provides a comprehensive overview of the in vivo behavior of Cefotaxime, detailing its absorption, distribution, metabolism, and excretion (ADME), supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic fate and experimental workflows.

Pharmacokinetics of Cefotaxime

The disposition of Cefotaxime in the body is characterized by rapid absorption after parenteral administration, wide distribution into body fluids and tissues, metabolism to an active metabolite, and primary excretion via the kidneys.

Absorption

Cefotaxime is typically administered via intravenous (IV) or intramuscular (IM) injection due to poor oral bioavailability. Following IM administration, it is rapidly and almost completely absorbed, with peak plasma concentrations (C_{max}) achieved within 0.5 to 1 hour.

Distribution

Cefotaxime exhibits a relatively small volume of distribution and low to moderate protein binding, primarily to albumin. This allows for effective penetration into various body tissues and fluids, including pleural fluid, synovial fluid, and bone. Notably, in the presence of inflamed meninges, therapeutic concentrations can be achieved in the cerebrospinal fluid (CSF).

Metabolism

The liver is the primary site of Cefotaxime metabolism. The principal metabolic pathway involves deacetylation to form desacetylcefotaxime, which is also microbiologically active, though generally less potent than the parent drug. Desacetylcefotaxime can act synergistically with Cefotaxime against certain bacteria. Further metabolism leads to the formation of inactive metabolites, including the desacetylcefotaxime lactone and other minor metabolites designated as M2 and M3.

Excretion

The primary route of elimination for Cefotaxime and its metabolites is renal excretion. A significant portion of the administered dose is excreted unchanged in the urine, with the remainder eliminated as metabolites. Both glomerular filtration and active tubular secretion contribute to the renal clearance of Cefotaxime and desacetylcefotaxime. Probenecid can inhibit this tubular secretion, leading to increased and prolonged plasma concentrations of Cefotaxime.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Cefotaxime and its primary active metabolite, desacetylcefotaxime, in various species and patient populations.

Table 1: Pharmacokinetic Parameters of Cefotaxime in Healthy Adult Humans

Parameter	Intravenous (IV) Administration	Intramuscular (IM) Administration	Reference(s)
Dose	0.5 g - 2 g	0.5 g - 1 g	[1][2][3]
Cmax (Peak Plasma Concentration)	~105 µg/mL (1 g bolus)	~22 µg/mL (1 g)	[2][3]
Tmax (Time to Peak Concentration)	N/A	~0.5 hours	[2]
Elimination Half-life (t ^{1/2})	0.84 - 1.35 hours	0.92 - 1.35 hours	[1][2]
Volume of Distribution (Vd)	~25 L	~32 - 37 L	[2][3]
Total Body Clearance (CL)	~249 - 341 mL/min/1.73 m ²	~315 mL/min/1.73 m ²	[3]
Renal Clearance (CLR)	~130 - 177 mL/min/1.73 m ²	-	[3][4]
Protein Binding	30 - 50%	35 - 45%	[2][5]
Urinary Excretion (unchanged)	~50 - 60% within 24 hours	~51% within 8 hours	[1][2][6]

Table 2: Pharmacokinetic Parameters of Desacetylcefotaxime in Healthy Adult Humans

Parameter	Value	Reference(s)
Elimination Half-life (t ^{1/2})	~1.5 - 2.6 hours	[7][8]
Plasma Clearance	~744 mL/min	[4]
Volume of Distribution	~56 L	[4]
Urinary Excretion	~15 - 25% of Cefotaxime dose	[6]

Table 3: Pharmacokinetic Parameters of Cefotaxime in Special Populations

Population	Key Pharmacokinetic Changes	Reference(s)
Severe Renal Impairment	Increased elimination half-life of Cefotaxime (up to 8.3 hours) and desacetylcefotaxime (up to 10 hours). Dose reduction is necessary.	[1][9]
Hepatic Disease	Modest accumulation of Cefotaxime and reduced formation of desacetylcefotaxime.	
Elderly	Decreased elimination of Cefotaxime and desacetylcefotaxime, related to age-associated decline in renal function.	[7]
Neonates (Very Low Birth Weight)	Prolonged elimination half-life of Cefotaxime (~4.44 hours) and desacetylcefotaxime (~9.36 hours).	

Table 4: Pharmacokinetic Parameters of Cefotaxime in Animal Models (Rat)

Parameter	Intravenous (IV) Administration (100 mg/kg)	Reference(s)
Elimination Half-life (β -phase)	~17 minutes	
Volume of Distribution at steady state (VTss)	~127 mL/kg	
Systemic Clearance (Cl _s)	~13.1 mL/min/kg	
Plasma Protein Binding (Free Fraction, F _p)	~0.48 (saturable)	

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are synthesized protocols for key experiments cited in the literature for the analysis of Cefotaxime.

Protocol 1: Quantification of Cefotaxime and Desacetylcefotaxime in Plasma and Urine by HPLC

This protocol is a composite of methodologies described for the analysis of Cefotaxime and its primary metabolite in biological fluids.

1. Sample Preparation (Plasma/Serum):

- To 1.0 mL of plasma or serum in a centrifuge tube, add a protein precipitating agent. A common method involves the addition of an equal volume of 6% trichloroacetic acid (TCA) or a mixture of chloroform and acetone.
- Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
- Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube.
- For some methods, the supernatant may be subjected to a freeze-drying step and then reconstituted in the mobile phase before injection.
- Filter the final sample through a 0.22 μ m or 0.45 μ m syringe filter prior to HPLC analysis.

2. Sample Preparation (Urine):

- Urine samples can often be analyzed more directly.
- Centrifuge the urine sample to remove any particulate matter.
- Dilute the supernatant with the mobile phase or an appropriate buffer to bring the analyte concentrations within the linear range of the assay.

- Filter the diluted sample through a 0.22 μm or 0.45 μm syringe filter.

3. High-Performance Liquid Chromatography (HPLC) Conditions:

- Column: A reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is typically used.
- Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic modifier is employed. A common mobile phase consists of a phosphate buffer (e.g., 0.02 M, pH adjusted to 3.0-6.8) and acetonitrile or methanol in varying proportions (e.g., 80:20 v/v).
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection: UV detection is commonly used, with the wavelength set at or near the absorbance maximum of Cefotaxime (e.g., 254 nm or 310 nm).
- Injection Volume: 20-50 μL .
- Quantification: The concentration of Cefotaxime and desacetylcefotaxime in the samples is determined by comparing the peak areas to a standard curve prepared with known concentrations of the analytes.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for conducting a pharmacokinetic study of Cefotaxime in a rat model.

1. Animal Model:

- Use adult male Wistar or Sprague-Dawley rats, weighing approximately 200-250 g.
- Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
- House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to standard chow and water.

2. Drug Administration:

- For intravenous administration, cannulate the femoral or jugular vein under light anesthesia. Administer a single bolus dose of Cefotaxime (e.g., 100 mg/kg) dissolved in sterile saline.
- For oral administration, administer the Cefotaxime solution via oral gavage.

3. Blood Sampling:

- Collect serial blood samples (approximately 0.2-0.3 mL) from a cannulated artery (e.g., carotid artery) or via retro-orbital puncture at predetermined time points (e.g., 0, 5, 15, 30, 60, 90, 120, 180, and 240 minutes) after drug administration.
- Collect the blood samples into heparinized tubes.
- Centrifuge the blood samples to separate the plasma.
- Store the plasma samples at -20°C or -80°C until analysis.

4. Data Analysis:

- Analyze the plasma samples for Cefotaxime and desacetylcefotaxime concentrations using a validated HPLC method (as described in Protocol 1).
- Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), $t_{1/2}$, Vd, and CL from the plasma concentration-time data.

Protocol 3: Protein Binding Assay by Ultrafiltration

This protocol describes a common method for determining the extent of Cefotaxime binding to plasma proteins.

1. Sample Preparation:

- Spike drug-free plasma with known concentrations of Cefotaxime.
- Incubate the spiked plasma samples at 37°C for a specified period (e.g., 30 minutes) to allow for equilibration between the bound and unbound drug.

2. Ultrafiltration:

- Place a portion of the incubated plasma sample into an ultrafiltration device (e.g., a centrifugal filter unit with a molecular weight cutoff of 10-30 kDa).
- Centrifuge the device according to the manufacturer's instructions to separate the protein-free ultrafiltrate from the protein-bound drug.

3. Analysis:

- Measure the concentration of Cefotaxime in the ultrafiltrate (representing the free, unbound drug concentration) and in the original plasma sample (representing the total drug concentration) using a validated analytical method like HPLC.

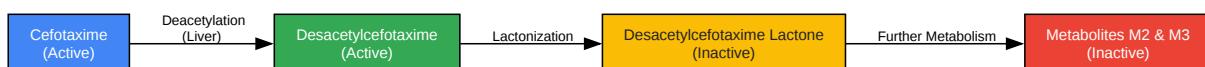
4. Calculation:

- Calculate the percentage of protein binding using the following formula: $\% \text{ Protein Binding} = [(\text{Total Concentration} - \text{Free Concentration}) / \text{Total Concentration}] \times 100$

Visualizations

Metabolic Pathway of Cefotaxime

The following diagram illustrates the primary metabolic transformation of Cefotaxime in vivo.

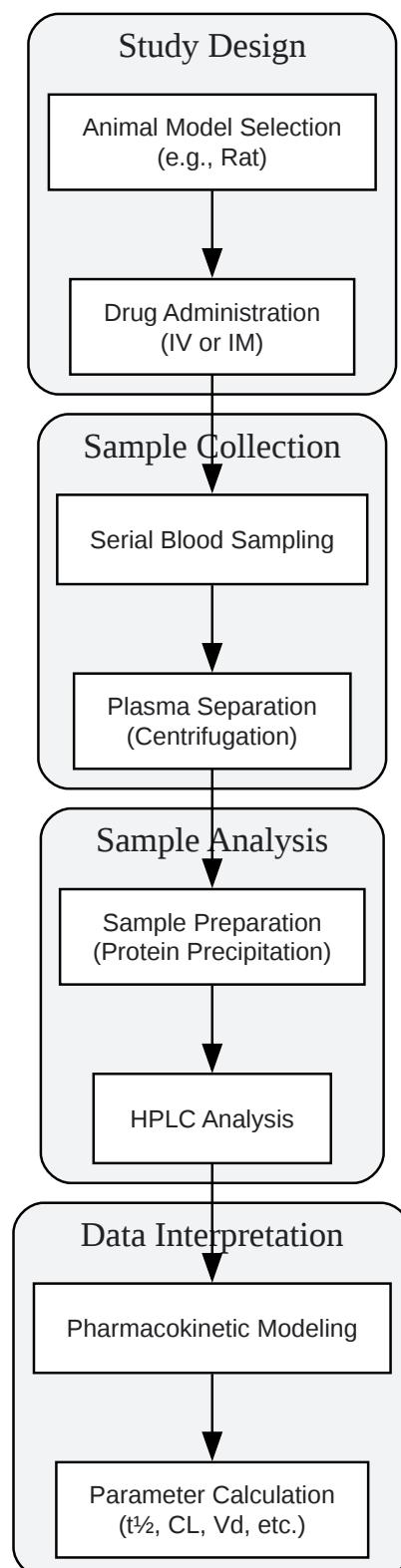


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Caption: Metabolic pathway of Cefotaxime in vivo.

Experimental Workflow for a Pharmacokinetic Study

This diagram outlines the typical workflow for an in vivo pharmacokinetic study of Cefotaxime.



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